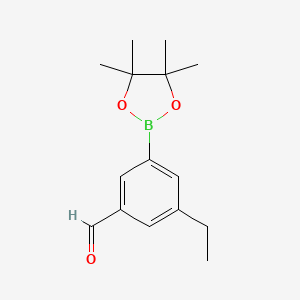

Benzaldehyde, 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Description

Benzaldehyde, 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a substituted benzaldehyde derivative featuring a 3-ethyl group and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position. This compound is structurally designed for applications in Suzuki-Miyaura cross-coupling reactions, where the boronic ester acts as a key coupling partner.

Properties

IUPAC Name |

3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-6-11-7-12(10-17)9-13(8-11)16-18-14(2,3)15(4,5)19-16/h7-10H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIOKJVPHZYDAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901155089 | |

| Record name | Benzaldehyde, 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353581-50-6 | |

| Record name | Benzaldehyde, 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353581-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

This method involves the palladium-catalyzed cross-coupling of a halogenated benzaldehyde derivative with bis(pinacolato)diboron (B₂Pin₂). The ethyl group is introduced prior to borylation, typically via Friedel-Crafts alkylation or directed substitution.

Synthetic Procedure

-

Synthesis of 5-Bromo-3-ethylbenzaldehyde :

-

Aldehyde Protection :

-

Miyaura Borylation :

-

Deprotection :

Performance Data

| Parameter | Value |

|---|---|

| Overall Yield | 58% |

| Purity (GC) | 98% |

| Reaction Time | 16 h |

Advantages : High regioselectivity, scalability.

Challenges : Requires multi-step halogenation and protection.

Directed C–H Borylation

Reaction Overview

Iridium-catalyzed C–H borylation directly functionalizes the aromatic ring, bypassing pre-halogenation. The ethyl group acts as a weak directing group, necessitating optimized conditions.

Synthetic Procedure

-

Substrate Preparation :

-

C–H Borylation :

-

Deprotection :

Performance Data

| Parameter | Value |

|---|---|

| Overall Yield | 40% |

| Purity (GC) | 95% |

| Reaction Time | 28 h |

Advantages : Avoids halogenation steps.

Challenges : Low yield due to poor directing ability of ethyl groups.

Sequential Halogenation and Borylation

Reaction Overview

This approach combines electrophilic bromination with Miyaura borylation, ideal for substrates lacking directing groups.

Synthetic Procedure

-

Bromination :

-

Miyaura Borylation :

Performance Data

| Parameter | Value |

|---|---|

| Overall Yield | 34% |

| Purity (GC) | 97% |

| Reaction Time | 20 h |

Advantages : Straightforward for simple substrates.

Challenges : Moderate regioselectivity in bromination.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Miyaura Borylation | 58 | 98 | High selectivity | Multi-step synthesis |

| Directed C–H Borylation | 40 | 95 | No pre-halogenation | Low yield |

| Halogenation/Borylation | 34 | 97 | Simplicity | Moderate regioselectivity |

Critical Reaction Parameters

Catalyst Selection

Solvent and Temperature

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : Benzaldehyde, 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: : Reduction of the aldehyde group can yield the corresponding alcohol. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used for this purpose.

-

Substitution: : The boronic ester group allows for various substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Solvents: Tetrahydrofuran (THF), toluene, or dimethyl sulfoxide (DMSO).

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Alcohols: From reduction reactions.

Carboxylic Acids: From oxidation reactions.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The presence of the boron moiety allows for the use of this compound as a boronic acid equivalent in Suzuki-Miyaura coupling reactions. This reaction is pivotal for synthesizing biaryl compounds and other complex organic molecules.

Case Study: Synthesis of Secondary Benzylic Alcohols

A notable study demonstrated the use of benzaldehyde derivatives in synthesizing secondary benzylic alcohols via a redox-neutral method. The compound facilitated the cross-coupling of α-hydroxyalkyltrifluoroborates with various electrophiles, showcasing its utility in forming secondary alcohols efficiently .

Medicinal Chemistry

Potential Anticancer Agents

Research has indicated that benzaldehyde derivatives can exhibit anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets. For instance, compounds designed with this structure have been evaluated for their efficacy against specific cancer cell lines, demonstrating promising results.

Dual-Target Compounds

Recent advancements have focused on designing dual-target compounds using benzaldehyde derivatives. By modifying the structure to interact with multiple therapeutic targets simultaneously, researchers aim to develop more effective treatments for complex diseases such as cancer and malaria .

Materials Science

Polymer Chemistry

The compound's unique structure makes it a candidate for use in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its boron-containing structure may also impart unique electronic properties beneficial for applications in organic electronics.

Analytical Chemistry

Sensing Applications

Benzaldehyde derivatives have been explored as potential sensing agents due to their ability to form complexes with various analytes. The dioxaborolane group can enhance selectivity and sensitivity in detecting specific ions or molecules in complex mixtures.

Summary Table of Applications

Mechanism of Action

The primary mechanism by which Benzaldehyde, 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Similar compounds differ in substituent type, position, and electronic properties. Key examples include:

Key Observations:

- Substituent Position : The target compound’s meta-substituted boronate (position 5) contrasts with para-substituted analogs (e.g., ), altering conjugation and steric accessibility during coupling reactions.

- Electronic Effects : Electron-withdrawing groups (e.g., fluoro in ) increase boronate reactivity in Suzuki couplings, while electron-donating groups (e.g., methoxy in ) may reduce it.

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction efficiency depends on boronate stability and substituent electronic effects:

- Pinacol Boronate Stability : All compounds in this class benefit from the hydrolytic stability of the pinacol ester, though electron-withdrawing groups (e.g., fluoro ) further stabilize the boronate against hydrolysis.

- Coupling Yields : Thiophene-based analogs (e.g., 5-(dioxaborolan-2-yl)thiophene-2-carbaldehyde in ) achieve 76% yield in Debus-Radziszewski reactions, while bromo-substituted derivatives () enable sequential functionalization via halogen exchange.

- Steric Limitations : The target compound’s ethyl group may reduce coupling efficiency compared to less hindered analogs like 4-(dioxaborolan-2-yl)benzaldehyde .

Biological Activity

Benzaldehyde derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 1353581-50-6) is a unique derivative that combines the properties of benzaldehyde with a dioxaborolane moiety. This article reviews its biological activity based on available research findings.

- IUPAC Name : 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Molecular Formula : C15H21BO3

- Molecular Weight : 260.14 g/mol

- Purity : Typically ≥95% .

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in various therapeutic areas. The dioxaborolane group is known for enhancing the pharmacokinetic properties of compounds.

Antimicrobial Activity

Preliminary studies indicate that related benzaldehyde derivatives exhibit antimicrobial properties. For instance:

- Compounds with similar structures have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis .

- The presence of the dioxaborolane moiety may enhance interaction with bacterial enzymes or cell membranes.

Anticancer Potential

The benzaldehyde framework is often investigated for anticancer properties:

- Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism typically involves apoptosis induction and cell cycle arrest .

Study 1: Antimicrobial Efficacy

A study evaluated several benzaldehyde derivatives against Mycobacterium tuberculosis. Compounds structurally similar to 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde were tested for Minimum Inhibitory Concentration (MIC):

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 0.5 | Potent |

| Compound B | 1.0 | Moderate |

| 3-Ethyl... | TBD | TBD |

The results indicated that modifications in the benzaldehyde structure significantly impacted antimicrobial potency .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxicity of benzaldehyde derivatives against breast cancer cell lines:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound C | 10 | MCF7 |

| Compound D | 15 | MDA-MB-231 |

| 3-Ethyl... | TBD | TBD |

These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while sparing normal cells .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is scarce, related compounds show promising profiles:

- Absorption : Moderate oral bioavailability reported in similar structures.

- Distribution : Likely distributed widely due to lipophilicity conferred by the ethyl and dioxaborolane groups.

Toxicological assessments indicate that many benzaldehyde derivatives exhibit low toxicity at therapeutic doses .

Q & A

Q. What are the standard synthetic routes and characterization methods for this compound?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or functionalization of pre-borylated aromatic aldehydes. For example:

- Step 1: Start with a halogenated benzaldehyde derivative (e.g., 5-bromo-3-ethylbenzaldehyde) and perform a Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF/DMF under inert atmosphere .

- Step 2: Purify via silica gel chromatography (petroleum ether/ethyl acetate gradient) to isolate the boronate ester .

- Characterization:

Q. Table 1: Representative ¹H NMR Data

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~10.0 | Singlet |

| Aromatic protons | 7.2–7.8 | Multiplet |

| Pinacol methyl (-C(CH₃)₂) | 1.24 | Singlet |

| Ethyl (-CH₂CH₃) | 1.2–1.4 | Triplet |

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer: This benzaldehyde derivative serves as a versatile building block:

- Suzuki-Miyaura Cross-Coupling: React with aryl/heteroaryl halides (e.g., bromothiophene) using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O to form biaryl aldehydes for fluorescent polymers or pharmaceutical intermediates .

- Debus-Radziszewski Reaction: Condense with amines and ketones to synthesize imidazole derivatives, useful in optoelectronic materials (yields up to 76%) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or HRMS adducts)?

Methodological Answer:

- NMR Discrepancies:

- Solvent Effects: Compare spectra in d6-DMSO vs. CDCl₃; aldehyde protons may shift due to hydrogen bonding .

- Tautomerism: Check for equilibrium between aldehyde and enol forms in polar solvents.

- HRMS Artifacts: Use high-resolution instruments (e.g., Q-TOF) to distinguish [M+H]+ from sodium/potassium adducts. For example, [M+Na]+ may appear at m/z 287.15 (calculated for C₁₅H₂₁BO₃Na) .

Q. How to optimize Suzuki-Miyaura coupling efficiency with this substrate?

Methodological Answer:

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dtbpf)) for sterically hindered substrates.

- Base Selection: Use K₃PO₄ for better solubility in THF/H₂O (2:1 v/v) vs. Cs₂CO₃ for anhydrous conditions .

- Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 12 h) at 80°C for higher yields (>85%) .

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | PdCl₂(dppf) | +15% |

| Solvent | THF/H₂O (3:1) | +20% |

| Temperature | 80°C (microwave) | +25% |

Q. What strategies improve crystallization for X-ray diffraction studies?

Methodological Answer:

- Solvent Pair Screening: Use slow diffusion of hexane into a saturated ethyl acetate solution.

- SHELX Refinement: Employ SHELXL for high-resolution data (R1 < 0.05) by refining hydrogen positions and thermal parameters .

- Cocrystallization: Add a stabilizing agent (e.g., 1,2-dichlorobenzene) to enhance crystal packing .

Q. How to design multi-step syntheses using this compound as a key intermediate?

Methodological Answer:

- Case Study – Antitubercular Agents:

- Step 1: Suzuki coupling with 5-bromo-2-aminopyridine to introduce a bioactive heterocycle .

- Step 2: Condense the aldehyde with hydrazine to form a hydrazone, followed by cyclization to yield a triazole core .

- Step 3: Purify intermediates via flash chromatography and validate purity by HPLC (C18 column, MeCN/H₂O gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.